[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine” is a product for proteomics research . It has a molecular weight of 160.18 and a molecular formula of C8H8N4 .
Molecular Structure Analysis
The InChI code for “[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine” is 1S/C8H8N4/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,9H2 . The SMILES string is C1=CC(=C(N=C1)N2C=CN=C2)N .Physical And Chemical Properties Analysis
“[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine” is a solid at room temperature . Its predicted melting point is 134.59°C, and its predicted boiling point is 411.63°C at 760 mmHg . The predicted density is 1.32 g/cm3, and the predicted refractive index is n20D 1.69 .Scientific Research Applications
Antibacterial Applications
The imidazole ring, a core structure in [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine, is known for its antibacterial properties. This compound can be synthesized and utilized in the development of new antibacterial agents to combat antibiotic-resistant strains. The presence of the imidazole ring enhances the compound’s ability to interact with bacterial cell membranes, leading to potential use in treating infections .
Antitumor and Anticancer Properties
Research has indicated that imidazole derivatives exhibit promising antitumor and anticancer activities. [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine could be investigated for its efficacy against various cancer cell lines, including HBL-100 and HeLa cells. Its mechanism may involve disrupting cell division or inhibiting key enzymes required for tumor growth .
Antifungal and Antimycobacterial Effects
Compounds with an imidazole moiety have been reported to possess antifungal and antimycobacterial activities. This suggests that [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine could be a valuable lead compound in the development of treatments for fungal infections and diseases like tuberculosis .
Anti-inflammatory and Antipyretic Uses
The imidazole derivatives are known to exhibit anti-inflammatory and antipyretic (fever-reducing) effects. This compound could be explored for its potential to reduce inflammation and fever, possibly by inhibiting the synthesis of pro-inflammatory cytokines or other inflammatory mediators .
Antiviral Potential
Imidazole-containing compounds have shown antiviral properties, which could make [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine a candidate for the development of new antiviral drugs. Its application could extend to treating viral infections by interfering with viral replication or assembly .
Antioxidant Activity
The imidazole ring is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine could be researched for its potential to scavenge free radicals and protect against oxidative damage, which is a common factor in many chronic diseases .
properties
IUPAC Name |
(2-imidazol-1-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZBWEWOIVCTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.